(4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine
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Overview
Description
(4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group attached to an octahydrocyclopenta[b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylmethoxy group and its subsequent attachment to the octahydrocyclopenta[b][1,4]oxazine ring system. Common reagents used in these reactions include cyclopropylmethanol, oxirane, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Similar Compounds
- (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride
- tert-butyl (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
Uniqueness
Compared to similar compounds, (4aS,7R,7aR)-7-(cyclopropylmethoxy)octahydrocyclopenta[b][1,4]oxazine stands out due to the presence of the cyclopropylmethoxy group. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4aS,7R,7aR)-7-(cyclopropylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-8(1)7-14-10-4-3-9-11(10)13-6-5-12-9/h8-12H,1-7H2/t9-,10+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAZKAFKUIFAEB-HBNTYKKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC3C2OCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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